molecular formula C13H18N4O9 B14859872 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid

2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid

Cat. No.: B14859872
M. Wt: 374.30 g/mol
InChI Key: IPQOAJQXCZEYLK-CNZKWPKMSA-N
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Description

Malonomicin is a natural compound known for its antibiotic and anti-protozoal properties. It is derived from the fermentation of certain Streptomyces species. The compound has a complex structure, which includes a pyrrole ring and multiple functional groups, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonomicin can be synthesized through fermentation methods involving Streptomyces species. The biosynthesis of malonomicin involves the incorporation of 2,3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid (presumably succinic acid), carbon dioxide, and serine . The fermentation process is carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of malonomicin typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and crystallization, to isolate and purify malonomicin .

Chemical Reactions Analysis

Types of Reactions

Malonomicin undergoes several types of chemical reactions, including:

    Oxidation: Malonomicin can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in malonomicin.

    Substitution: Substitution reactions can occur at the amino and hydroxyl groups of malonomicin.

Common Reagents and Conditions

Common reagents used in the reactions of malonomicin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from the reactions of malonomicin include various oxidized and reduced derivatives, as well as substituted analogs. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Malonomicin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthesis pathways.

    Biology: Investigated for its antibiotic and anti-protozoal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Explored for its potential use in treating protozoal infections and as a lead compound for developing new drugs.

    Industry: Utilized in the development of fungicidal applications to protect crops from fungal infections

Mechanism of Action

Malonomicin exerts its effects by targeting specific molecular pathways in microorganisms. It inhibits the growth of protozoa and bacteria by interfering with their metabolic processes. The exact molecular targets and pathways involved include inhibition of protein synthesis and disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonomicin is unique due to its specific structure, which includes a pyrrole ring and multiple functional groups. This structure allows it to interact with a wide range of biological targets, making it a versatile compound in various applications. Its natural origin and complex biosynthesis pathway also distinguish it from other synthetic antibiotics and anti-protozoal agents .

Properties

Molecular Formula

C13H18N4O9

Molecular Weight

374.30 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid

InChI

InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26)/t4-,5?/m1/s1

InChI Key

IPQOAJQXCZEYLK-CNZKWPKMSA-N

Isomeric SMILES

C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)[C@@H](CO)N)O)N

Canonical SMILES

C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N

Origin of Product

United States

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